tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate, also known as Boc-MPEA oxalate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various physiological and biochemical effects. The compound has been shown to have an affinity for the serotonin receptor, which plays a crucial role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound oxalate has various biochemical and physiological effects on the body. It has been shown to increase the production of certain neurotransmitters, such as serotonin and dopamine, which play a crucial role in regulating mood and behavior. The compound has also been shown to have an anti-inflammatory effect, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate is its high purity, which makes it an ideal candidate for laboratory experiments. The compound is also stable under specific conditions, making it easy to handle and store. However, one of the limitations of this compound oxalate is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are various future directions for the use of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate in scientific research. One potential direction is the development of new drugs and peptides using the compound as a building block. Another direction is the development of new imaging agents for diagnostic purposes. Furthermore, the compound's interaction with specific receptors in the body makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound oxalate is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology. This compound oxalate has been extensively used in scientific research and has various future directions, including the development of new drugs and peptides and the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate involves the reaction of tert-butyl[2-(3-methylphenoxy)ethyl]amine with oxalic acid in the presence of a suitable solvent. The reaction is carried out under specific conditions, including temperature, concentration, and reaction time, to ensure a high yield of the product. The synthesized compound is then purified using various techniques, such as recrystallization and chromatography, to obtain a pure form of this compound oxalate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate oxalate has been extensively used in scientific research due to its unique properties. It is primarily used as a building block in the synthesis of various bioactive molecules, including drugs and peptides. The compound can also be used as a ligand in the development of new catalysts and as a reagent in organic synthesis. Furthermore, this compound oxalate has been used in the development of new imaging agents for diagnostic purposes.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(3-methylphenoxy)ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-11-6-5-7-12(10-11)15-9-8-14-13(2,3)4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHQCGYDDXFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.